[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea
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Overview
Description
[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of dimethylamino groups, an oxo-lambda6-sulfanylidene moiety, and a thiourea backbone. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea typically involves the reaction of dimethylamine with sulfur-containing precursors under controlled conditions. One common method involves the reaction of dimethylamine with sulfur dichloride, followed by the addition of thiourea. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the oxo-lambda6-sulfanylidene moiety to a sulfide or thiol group.
Substitution: The dimethylamino groups can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiourea derivatives.
Scientific Research Applications
[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Oxidative Stress Modulation: By undergoing redox reactions, the compound can influence cellular oxidative stress levels.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, altering their signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Bis(dimethylamino)methane
- Bis(dimethylamino)styrylbenzene derivatives
- 2,3-Dimethoxy benzamides
Uniqueness
Compared to similar compounds, [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea stands out due to its unique combination of dimethylamino groups and the oxo-lambda6-sulfanylidene moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
[bis(dimethylamino)-oxo-λ6-sulfanylidene]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4OS2/c1-8(2)12(10,9(3)4)7-5(6)11/h1-4H3,(H2,6,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQVYFWGIUOVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NC(=S)N)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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